N-Trans-Feruloylmethoxytyramine

Descripción

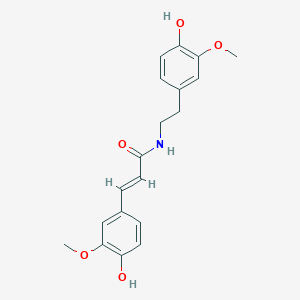

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXBVKANHNUZNL-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304540 | |

| Record name | N-trans-Feruloylmethoxytyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78510-19-7, 83608-86-0 | |

| Record name | N-trans-Feruloylmethoxytyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78510-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Feruloyl-3-methoxytyramine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078510197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-trans-Feruloylmethoxytyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FERULOYL-3-METHOXYTYRAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693Y4AOA91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of N-trans-Feruloylmethoxytyramine

Introduction

N-trans-feruloylmethoxytyramine is a naturally occurring phenolic amide, a class of compounds also referred to as hydroxycinnamic acid amides (HCAAs) or alkaloids.[1] Structurally, it is formed through the amide linkage of two well-known biochemical moieties: trans-ferulic acid and 3-methoxytyramine. This unique combination confers a range of interesting biological activities, including anti-inflammatory, antitubercular, and cytotoxic effects, making it a compound of significant interest for phytochemical and pharmacological research.[]

This guide provides a comprehensive overview of the known natural sources of this compound and delves into the technical methodologies for its extraction, isolation, and purification. The protocols described herein are synthesized from established literature, emphasizing the causality behind experimental choices to provide a self-validating framework for researchers.

Part 1: Natural Distribution of this compound

This compound has been identified in a diverse range of plant species across several families. Its presence is often associated with the plant's defense mechanisms and developmental processes. While not as ubiquitous as its close analogue, N-trans-feruloyltyramine, its distribution is notable. A summary of prominent natural sources is presented below.

| Plant Species | Family | Plant Part | Reference(s) |

| Cannabis sativa L. | Cannabaceae | Seeds, Roots, Leaves, Resin | [3][4] |

| Portulaca oleracea L. | Portulacaceae | Whole Plant | [] |

| Corydalis pallida | Papaveraceae | Not Specified | [] |

| Cinnamomum reticulatum Hay | Lauraceae | Stems | [] |

| Monascus pilosus | Monascaceae | (Fungus) | [5] |

| Neolitsea konishii | Lauraceae | Not Specified | [5] |

The discovery of this compound and related amides in the seeds and hulls of Cannabis sativa (hemp) is particularly significant, as these are often considered by-products of fiber and oil production, representing a sustainable and valuable source for this bioactive compound.[6][7][8]

Part 2: A Field-Proven Guide to Isolation and Purification

The isolation of this compound from a complex plant matrix is a multi-step process that leverages the compound's physicochemical properties, primarily its moderate polarity. The overarching strategy involves a crude extraction, followed by successive chromatographic steps that progressively increase the purity of the target molecule.

Diagram: General Isolation Workflow

Caption: A generalized workflow for the isolation of this compound.

Step 1: Extraction - Liberating the Target Compound

The initial step aims to extract a broad range of secondary metabolites, including the target amide, from the solid plant matrix.

-

Rationale & Choice of Solvent: this compound possesses phenolic hydroxyl groups and an amide linkage, rendering it moderately polar. Therefore, polar solvents like methanol or ethanol are highly effective for extraction.[9] A methanol/chloroform mixture has also been successfully used.[10] The choice of 80-95% methanol or ethanol provides a good balance, efficiently solubilizing the target compound while minimizing the co-extraction of highly polar sugars or non-polar lipids.

-

Methodology:

-

Preparation: Air-dry the plant material (e.g., hemp seeds, leaves) and pulverize it to a fine powder to maximize the surface area for solvent penetration.

-

Extraction: Submerge the powdered material in the chosen solvent (e.g., 95% methanol) at a 1:10 solid-to-solvent ratio (w/v).

-

Enhancement: Employ maceration with periodic agitation or ultrasonication for 30-60 minutes to enhance extraction efficiency by disrupting cell walls.

-

Collection: Filter the mixture to separate the solvent (the crude extract) from the solid plant residue. Repeat the extraction process on the residue 2-3 times to ensure exhaustive recovery.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

-

Step 2: Fractionation - The Great Divide by Polarity

The crude extract is a complex cocktail of compounds. Liquid-liquid partitioning is a robust technique to separate components into broad polarity classes, thereby enriching the fraction containing this compound.

-

Rationale & System Choice: The goal is to partition the moderately polar target compound away from highly polar (sugars, salts) and non-polar (fats, chlorophylls) contaminants. A common and effective system involves partitioning the aqueous-suspended extract against a solvent of intermediate polarity, such as ethyl acetate.[9] this compound will preferentially move into the ethyl acetate phase.

-

Methodology:

-

Suspension: Resuspend the dried crude extract in a water/methanol mixture (e.g., 9:1 v/v).

-

Partitioning: Transfer the suspension to a separatory funnel and partition it against an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

-

Collection: Drain the lower aqueous layer. Collect the upper ethyl acetate layer.

-

Repetition: Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.

-

Concentration: Combine all ethyl acetate fractions and evaporate the solvent to dryness. This "ethyl acetate fraction" is now significantly enriched with the target compound.

-

Step 3: Purification - From Enriched Fraction to Pure Compound

The final stage employs high-resolution chromatographic techniques to isolate this compound from other structurally similar compounds.

-

A) Silica Gel Column Chromatography (Pre-purification):

-

Causality: This step separates compounds based on their adsorption to the polar silica stationary phase.[11] Non-polar compounds elute first with non-polar mobile phases (e.g., chloroform), while polar compounds are retained. By gradually increasing the mobile phase polarity (e.g., by adding methanol to chloroform), retained compounds are sequentially eluted.[12]

-

Protocol:

-

Pack a glass column with silica gel 60 slurried in a non-polar solvent (e.g., 100% chloroform).

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.

-

Begin elution with 100% chloroform, gradually increasing the polarity by adding methanol in a stepwise gradient (e.g., 0.5%, 1%, 2%, 5% methanol in chloroform).[12]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound (visualized under UV light).

-

Pool the pure or semi-pure fractions containing this compound and concentrate.

-

-

-

B) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Trustworthiness: RP-HPLC is the gold standard for final purification, offering high resolution and reproducibility. It separates molecules based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). More polar compounds elute first, while more non-polar compounds are retained longer.

-

Protocol:

-

Dissolve the semi-purified extract from the silica gel step in the HPLC mobile phase (e.g., methanol).

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute using a gradient of an aqueous solvent (A, e.g., water with 0.1% formic acid) and an organic solvent (B, e.g., acetonitrile or methanol). A typical gradient might run from 10% B to 70% B over 40 minutes.

-

Monitor the eluent with a UV detector (typically around 280 nm or 320 nm for phenolic compounds).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to yield the pure compound.

-

-

| Parameter | Typical Value / Condition | Rationale |

| Column | Semi-preparative C18 (e.g., 250 x 10 mm, 5 µm) | C18 provides excellent hydrophobic retention for this class of compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidification improves peak shape and suppresses ionization of phenolic groups. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |

| Elution Mode | Gradient | Necessary to resolve compounds with different polarities in a reasonable time. |

| Flow Rate | 3-5 mL/min | Typical for a semi-preparative column of this size. |

| Detection | UV at 280 nm / 320 nm | Strong absorbance wavelengths for the phenolic and cinnamic acid moieties. |

Part 3: Structural Elucidation and Purity Confirmation

Once isolated, the identity and purity of the compound must be rigorously confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structural confirmation. Key reported ¹H NMR signals for this compound include two methylene groups (~δ 2.76 and 3.51 ppm), two methoxyl groups (~δ 3.83 and 3.88 ppm), a trans-olefinic group (~δ 6.50 and 7.45 ppm, with a large coupling constant J ≈ 15.8 Hz), and aromatic protons.[]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the molecular formula, which is C₁₉H₂₁NO₅ (Molecular Weight: 343.4 g/mol ).[][5][13]

-

Purity Analysis: Analytical HPLC of the final isolated compound should show a single, sharp peak, confirming a purity level typically >98%.[13]

Diagram: Biosynthetic Origin

Caption: Biosynthetic precursors of this compound.

Conclusion and Future Perspectives

The isolation of this compound is a systematic process rooted in the fundamental principles of extraction and chromatography. By understanding the chemical nature of the target molecule, a logical and efficient workflow can be designed, progressing from a crude plant extract to a highly purified compound suitable for pharmacological testing and drug development. The methodologies outlined in this guide provide a robust framework for achieving this goal.

Future research should focus on the discovery of novel, high-yielding natural sources and the development of more streamlined purification protocols, potentially exploring advanced techniques like counter-current chromatography to improve scalability and efficiency. As interest in the therapeutic potential of this and related phenolic amides grows, so too will the need for reliable and reproducible isolation methods.

References

-

National Center for Biotechnology Information. this compound | C19H21NO5 | CID 5352115 - PubChem.[Link]

-

Nutritional Outlook. Brightseed discovers powerful plant bioactives in hemp seed shells.[Link]

-

National Center for Biotechnology Information. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed.[Link]

-

ResearchGate. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways.[Link]

-

Revista Brasileira de Farmacognosia. N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum.[Link]

-

National Center for Biotechnology Information. Hemp hull fiber and two constituent compounds, N-trans-caffeoyltyramine and N-trans-feruloyltyramine, shape the human gut microbiome in vitro - PMC.[Link]

-

National Center for Biotechnology Information. Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum) - PubMed.[Link]

-

National Center for Biotechnology Information. Analysis and pharmacotoxicity of feruloyltyramine as a new constituent and p-coumaroyltyramine in Cannabis sativa L - PubMed.[Link]

-

National Center for Biotechnology Information. Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential - PMC.[Link]

-

ORBi (Open Repository and Bibliography). Bioactive compounds from hemp (Cannabis sativa L.) seeds: optimization of phenolic antioxidant extraction using simplex.[Link]

-

National Center for Biotechnology Information. The Medicinal Natural Products of Cannabis sativa Linn.: A Review - PMC.[Link]

-

Journal of Anatolian Medical Association. Separation techniques: Chromatography.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. Analysis and pharmacotoxicity of feruloyltyramine as a new constituent and p-coumaroyltyramine in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C19H21NO5 | CID 5352115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nutritionaloutlook.com [nutritionaloutlook.com]

- 7. Hemp hull fiber and two constituent compounds, N-trans-caffeoyltyramine and N-trans-feruloyltyramine, shape the human gut microbiome in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Medicinal Natural Products of Cannabis sativa Linn.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.journalagent.com [pdf.journalagent.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biorlab.com [biorlab.com]

N-Trans-Feruloylmethoxytyramine chemical structure and properties

An In-Depth Technical Guide to N-Trans-Feruloylmethoxytyramine: From Chemical Structure to Therapeutic Potential

Executive Summary

This compound is a naturally occurring phenolic amide alkaloid that has garnered significant interest within the scientific community. Exhibiting a range of promising biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, this molecule stands as a compelling candidate for further investigation in drug discovery and development. This guide provides a comprehensive technical overview of this compound, consolidating current knowledge on its chemical properties, synthesis, analytical methodologies, and mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a foundational resource, blending established data with field-proven insights to facilitate future research and application.

Introduction: The Scientific Landscape of this compound

This compound belongs to the family of hydroxycinnamic acid amides (HCAAs), a class of secondary metabolites synthesized by plants. Structurally, it is an amide conjugate of ferulic acid and methoxytyramine. This unique combination of a potent antioxidant moiety (ferulic acid) and a biogenic amine underpins its diverse pharmacological profile.

The compound has been isolated from a variety of plant species, including Purslane (Portulaca oleracea), Welsh onion (Allium fistulosum), Cinnamomum reticulatum, and Corydalis pallida[1][]. Its presence across different botanical families suggests a conserved role in plant defense and physiology. For the drug development professional, its structural similarity to other bioactive compounds, such as curcumin and capsaicin, makes it an intriguing lead for exploring therapeutic interventions in oxidative stress and inflammation-mediated pathologies.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a compound is the bedrock of all subsequent research, from designing synthesis routes to formulating analytical methods and interpreting biological data.

Chemical Structure Elucidation

The definitive structure of this compound has been established through extensive spectroscopic analysis.

-

IUPAC Name: (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide[3][4].

-

Key Spectroscopic Features:

-

¹H NMR: The spectrum is characterized by signals corresponding to two methoxyl groups (δ 3.83 and 3.88), a trans-ole Mfinic group (δ 6.50 and 7.45, each d, J= 15.8 Hz), and aromatic protons[]. The large coupling constant (J=15.8 Hz) of the olefinic protons is the definitive diagnostic feature confirming the trans configuration of the double bond, which is critical for its biological activity and stability compared to the cis-isomer.

-

IR Spectroscopy: The IR spectrum displays characteristic absorption bands for a hydroxyl group (~3400 cm⁻¹), an amide group (~1650 cm⁻¹), and a benzene ring (1590 and 1510 cm⁻¹)[].

-

The chemical structure is visualized below.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of key physicochemical properties is essential for experimental design. These parameters, compiled from computational and experimental sources, influence everything from solvent selection for extraction to assessing potential bioavailability.

| Property | Value | Source |

| CAS Number | 78510-19-7 | [1][3][4] |

| Molecular Weight | 343.4 g/mol | [1][3][4] |

| Exact Mass | 343.14197277 Da | [4] |

| Melting Point | 105-106 °C (in Acetone) | ECHEMI[4] |

| Boiling Point (est.) | 618.9 ± 55.0 °C at 760 mmHg | ChemSrc[3] |

| Density (est.) | 1.2 ± 0.1 g/cm³ | ChemSrc[3] |

| XLogP3 | 2.1 | [4] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate. | ChemFaces[5] |

Note: Some values are computationally estimated and should be confirmed experimentally.

Sourcing and Synthesis

For research and development, obtaining a pure and consistent supply of the target molecule is paramount. This compound can be obtained either through isolation from natural sources or via chemical/enzymatic synthesis.

Isolation from Natural Sources

The traditional method involves extraction from plant matrices followed by chromatographic purification.

Rationale for Method Selection: The choice of a multi-step extraction and chromatographic process is dictated by the complexity of the plant matrix. An initial non-polar solvent (e.g., hexane) removes lipids and waxes, which can interfere with subsequent steps. A more polar solvent (e.g., ethyl acetate or methanol) is then used to extract the semi-polar phenolic amides. The subsequent use of multiple chromatography techniques (e.g., silica gel followed by reversed-phase HPLC) is a classic phytochemical workflow that separates compounds based on orthogonal properties (polarity and hydrophobicity), ensuring the high purity (>98%) required for biological assays[5].

Protocol: Representative Isolation from Allium fistulosum (Welsh Onion) [5]

-

Extraction: Air-dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned sequentially with ethyl acetate. The ethyl acetate-soluble fraction, which contains the target compound, is collected.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions enriched with the target compound are further purified on a Sephadex LH-20 column to remove smaller impurities and pigments.

-

Preparative HPLC: Final purification is achieved using reversed-phase (ODS or C18) preparative High-Performance Liquid Chromatography (HPLC) to yield this compound of high purity.

-

Structure Confirmation: The identity and purity of the isolated compound are confirmed using ¹H NMR, Mass Spectrometry, and analytical HPLC.

Enzymatic Synthesis: A Green Chemistry Approach

While no direct chemical synthesis protocol for this compound was found, an efficient enzymatic protocol for the closely related N-trans-feruloyltyramine provides a robust and adaptable template[6]. This biocatalytic approach is superior to many traditional chemical syntheses as it avoids harsh reagents, operates under mild conditions, and often provides high specificity, reducing the need for extensive purification.

Causality of Experimental Choices: The use of an immobilized lipase like Lipozyme TL IM is a strategic choice. Immobilization allows for easy recovery and reuse of the enzyme, making the process more cost-effective and scalable. The reaction is conducted in an organic solvent to shift the thermodynamic equilibrium towards amide synthesis rather than hydrolysis. Response Surface Methodology (RSM) is the gold-standard statistical approach to efficiently optimize multiple reaction parameters (temperature, enzyme load, substrate ratio) simultaneously, ensuring a maximal yield is achieved with minimal experimentation[6].

Caption: Workflow for the Enzymatic Synthesis and Purification.

Biological Activities and Mechanisms of Action

The therapeutic potential of this compound stems from its ability to modulate key cellular pathways involved in oxidative stress and inflammation. Much of the detailed mechanistic work has been performed on the closely related N-trans-feruloyltyramine (NFT), and these findings provide a strong basis for understanding the activity of its methoxy-derivative.

Antioxidant Properties

Phenolic compounds are well-established antioxidants. The ferulic acid moiety is a potent radical scavenger due to its phenolic hydroxyl group and extended conjugation, which allows it to donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical.

-

Radical Scavenging: this compound has demonstrated significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity[5]. Its cis-isomer also shows this activity.

-

Cellular Protection: In cellular models, the related compound NFT protects against H₂O₂-induced oxidative damage, reduces intracellular Reactive Oxygen Species (ROS) levels, and maintains the integrity of mitochondria[7][8]. This is a crucial function, as mitochondrial dysfunction is a hallmark of many neurodegenerative diseases and metabolic disorders.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. The anti-inflammatory action of this class of compounds appears to be mediated by the inhibition of pro-inflammatory enzymes and signaling pathways.

-

Inhibition of Inflammatory Mediators: Studies on NFT show it strongly suppresses the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages stimulated with lipopolysaccharide (LPS)[9]. This is achieved by downregulating the mRNA expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9].

-

Signaling Pathway Modulation: The mechanism for this downregulation involves the MAPK and AP-1 signaling pathways. NFT has been shown to inhibit the nuclear translocation of activator protein-1 (AP-1) and decrease the phosphorylation of c-Jun N-terminal kinase (JNK)[9]. By blocking this pathway, it effectively turns off the genetic transcription of iNOS and COX-2.

Caption: Postulated Anti-inflammatory Mechanism of Action.

Neuroprotective and Cytotoxic Potential

-

Neuroprotection: Oxidative stress and inflammation are central to the pathology of neurodegenerative conditions like Alzheimer's disease[1]. The related compound NFT has been shown to protect cultured rat cortical neurons from β-amyloid-induced neurotoxicity by reducing ROS production and inhibiting apoptosis-related proteins like caspase-3 and Bax[1][8]. This suggests a strong potential for this compound in this therapeutic area.

-

Selective Cytotoxicity: this compound has been reported to be cytotoxic to HeLa cervical cancer cells, with an inhibition rate of 72.2% at a concentration of 30 μg/mL[10]. Furthermore, NFT shows selective cytotoxicity, inhibiting the proliferation of HepG2 liver cancer cells (IC₅₀ of 194 µM) while simultaneously protecting normal L02 liver cells from oxidative damage[7][8]. This selective action is a highly desirable trait for a cancer therapeutic.

Other Reported Activities

Initial screenings have also revealed antitubercular activity against Mycobacterium tuberculosis (MIC of 1.6 µg/mL), indicating a potential role as an anti-infective agent[].

Methodologies for Analysis and Quantification

Robust analytical methods are critical for quality control, pharmacokinetic studies, and mechanistic investigations. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for the quantification of phenolic amides due to its reliability, precision, and accessibility.

Rationale for Method Parameters: A C18 reversed-phase column is the standard choice for separating semi-polar molecules like this compound. Gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (acetonitrile) provides the necessary resolving power to separate the analyte from complex matrix components[11]. Formic acid is used to acidify the mobile phase, which suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and improved retention time reproducibility. Detection at 320 nm is selected because it corresponds to the λmax (maximum absorbance) of the feruloyl chromophore, ensuring maximum sensitivity for quantification[11].

Protocol: HPLC-UV Analysis of this compound

This protocol is adapted from validated methods for the analysis of N-trans-feruloyltyramine[11].

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 60% B

-

25-30 min: 60% to 10% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 320 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a 1 mg/mL stock solution of purified this compound in methanol. Create a series of calibration standards (e.g., 1 to 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90:10 A:B).

-

Sample Preparation: Dissolve the experimental sample (e.g., plant extract, synthesis reaction mixture) in methanol. Filter through a 0.45 µm syringe filter to remove particulate matter before injection.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.

Caption: Standard Workflow for HPLC-UV Quantification.

Discussion and Future Directions

This compound presents a compelling profile as a bioactive natural product. Its demonstrated antioxidant and anti-inflammatory properties, grounded in the well-understood chemistry of its feruloyl and tyramine-like moieties, provide a strong foundation for its therapeutic potential. The selective cytotoxicity observed in related compounds further broadens its scope into oncological research.

However, for this molecule to transition from a research compound to a viable drug candidate, several critical knowledge gaps must be addressed:

-

Pharmacokinetics (ADME): There is a notable lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. As a phenolic compound, it is likely susceptible to first-pass metabolism (glucuronidation and sulfation) in the gut and liver, which could limit its oral bioavailability. Future research must prioritize in vitro (e.g., Caco-2 permeability, microsomal stability) and in vivo pharmacokinetic studies.

-

Direct Mechanistic Studies: While inferences from the related compound NFT are valuable, direct studies are needed to confirm that this compound modulates the JNK/AP-1 pathway and to explore other potential targets. The additional methoxy group may alter its binding affinity and cellular uptake, leading to distinct mechanistic nuances.

-

In Vivo Efficacy: The majority of current data is from in vitro studies. Validating its anti-inflammatory, neuroprotective, and anticancer effects in relevant animal models is the essential next step to establish preclinical proof-of-concept.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues—for instance, altering the substitution pattern on the phenyl rings or modifying the linker—would provide invaluable SAR data. This could lead to the development of second-generation molecules with improved potency, selectivity, and pharmacokinetic properties.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5352115, this compound. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). IC 50 (µM) values of compounds 1-3 in antioxidant assay. Retrieved January 13, 2026, from [Link]

-

Jiang, Z., et al. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. Chemico-Biological Interactions, 235, 56-62. Available at: [Link]

-

Gao, X., et al. (2019). Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. Food and Chemical Toxicology, 130, 130-141. Available at: [Link]

-

MDPI. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of N-trans-feruloyltyramine. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved January 13, 2026, from [Link]

-

Zhou, J., et al. (2017). Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress. Biomedicine & Pharmacotherapy, 93, 895-902. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Assay Guidance Manual - Table 2: [Summary of in vitro ADME/T properties...] Retrieved January 13, 2026, from [Link]

-

Li, Y., et al. (2015). Structural Characterization and Evaluation of the Antioxidant Activity of Phenolic Compounds from Astragalus taipaishanensis and Their Structure-Activity Relationship. Molecules, 20(9), 16133-16150. Available at: [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-61. Available at: [Link]

-

P, P., Murthy, T., & R, S. (2011). Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. Journal of Pharmaceutical Analysis, 1(1), 48-53. Available at: [Link]

-

Logoyda, L., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 72(2). Available at: [Link]

-

Al-Aani, H., & Al-Rekabi, M. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Molecules, 27(17), 5591. Available at: [Link]

-

Vlerick, M., et al. (2014). Pharmacokinetics of non-intravenous formulations of fentanyl. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1545-57. Available at: [Link]

Sources

- 1. Protective role of N-trans-feruloyltyramine against β-amyloid peptide-induced neurotoxicity in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorlab.com [biorlab.com]

- 4. This compound | C19H21NO5 | CID 5352115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of N-trans-Feruloyltyramine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the biological activities of N-trans-Feruloyltyramine (NFT), a potent bioactive phenolic amide. Synthesized from authoritative scientific literature, this document details the compound's significant anti-inflammatory, antioxidant, and neuroprotective properties. The core mechanisms of action are elucidated, focusing on the modulation of critical signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB). We present detailed, field-proven experimental protocols for investigating these mechanisms, alongside structured data tables and visual pathway diagrams to facilitate understanding and replication. This guide is designed to serve as a foundational resource for researchers exploring the therapeutic potential of NFT in inflammatory diseases, neurodegeneration, and oncology.

A Note on Nomenclature

The topic specified is "N-Trans-Feruloylmethoxytyramine". Scientific literature primarily details the mechanisms of a closely related and more extensively studied compound, N-trans-Feruloyltyramine (NFT) , also known as Moupinamide. NFT is an amide formed from ferulic acid and tyramine.[1] A structurally similar molecule, N-trans-Feruloyl-3-methoxytyramine, is formed from ferulic acid and 3-methoxytyramine.[2][3] While the latter has been noted for its cytotoxic effects, the body of mechanistic research is significantly smaller.[4] To provide the most in-depth and technically robust guide as per the core requirements, this document will focus on the well-documented mechanisms of N-trans-Feruloyltyramine (NFT) , which represents the vast majority of available mechanistic data.

Introduction to N-trans-Feruloyltyramine (NFT)

N-trans-Feruloyltyramine is a naturally occurring phenylpropanoid amide found in a variety of plant species, including goji berries (Lycium barbarum), black pepper (Piper nigrum), and Laba garlic.[1] Structurally, it is characterized by a ferulic acid moiety linked to a tyramine molecule via an amide bond.[1] This unique structure confers significant biological activity, positioning NFT as a compound of high interest for therapeutic development. Its primary activities are centered around potent antioxidant and anti-inflammatory effects, with emerging research highlighting its neurotrophic and selective cytotoxic potential.[1][5]

Core Mechanism I: Anti-inflammatory and Immunomodulatory Actions

NFT exerts robust anti-inflammatory effects by targeting key nodes in the inflammatory cascade. A classical in vitro model for studying these properties involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line), which mimic an inflammatory response.[6]

Inhibition of Pro-inflammatory Mediators

A primary mechanism of NFT's anti-inflammatory action is the suppression of key pro-inflammatory enzymes and their products.

-

Cyclooxygenase (COX) Inhibition: NFT inhibits both COX-1 and COX-2 enzymes, which are critical for converting arachidonic acid into prostaglandins.[1] This leads to a strong suppression of Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.[5]

-

Nitric Oxide (NO) Suppression: The compound significantly decreases the production of nitric oxide (NO), a major inflammatory mediator, with a reported IC50 value of 17.36 µM in LPS-stimulated BV-2 microglial cells.[7] This is achieved by downregulating the mRNA expression and activity of inducible nitric oxide synthase (iNOS).[5][7]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses.[5] NFT has been shown to specifically interfere with this cascade. In LPS-stimulated RAW 264.7 macrophages, NFT inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway.[5] This inhibition prevents the subsequent nuclear translocation of activator protein-1 (AP-1), a transcription factor that drives the expression of many pro-inflammatory genes, including iNOS and COX-2.

Attenuation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcription factor in the inflammatory process.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[9][10] This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10] NFT's anti-inflammatory activity is linked to the inhibition of this pathway, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Core Mechanism II: Antioxidant and Cytoprotective Effects

NFT is a potent antioxidant, a property attributed to its phenolic structure which allows it to scavenge free radicals.[1] This activity is central to its protective effects against oxidative stress-related cellular damage.

Direct Radical Scavenging Activity

NFT demonstrates significant free radical scavenging properties in various in vitro assays.[1]

-

DPPH Assay: It effectively scavenges the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1]

-

ABTS Assay: It shows notable scavenging capabilities against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical.[1]

Reduction of Intracellular ROS and Protection Against Oxidative Stress

Beyond direct scavenging, NFT actively protects cells from oxidative damage. In neuronal cell models, pretreatment with NFT significantly ameliorates hydrogen peroxide (H₂O₂)-induced generation of intracellular Reactive Oxygen Species (ROS).[1][11] This protective effect helps to decrease apoptosis and maintain cell viability under oxidative stress conditions.[11][12]

Maintenance of Mitochondrial Integrity

Oxidative stress often leads to mitochondrial dysfunction. Studies have shown that in normal L02 liver cells, pretreatment with NFT can protect against H₂O₂-induced oxidative damage by inhibiting morphological changes in mitochondria and maintaining their integrity.[1][13] This is crucial for preventing the release of pro-apoptotic factors like cytochrome c.

Neurotrophic and Neuroprotective Mechanisms

Emerging research highlights NFT's potential in the context of neurodegenerative diseases.

Regulation of TrkA/ERK/CREB Signaling

NFT has demonstrated significant neurotrophic effects, including the promotion of neurite outgrowth and synaptic formation.[1] These effects are linked to its ability to regulate the TrkA/ERK/CREB signaling pathway, a critical cascade for neuronal survival and plasticity that is often dysregulated in age-related neurodegenerative diseases.[1]

Anti-apoptotic Effects in Neuronal Cells

In human neuroblastoma SK-N-SH cells subjected to H₂O₂-induced oxidative stress, NFT has been shown to reduce apoptosis.[11] This is achieved by significantly lowering the levels of the pro-apoptotic protein Bax and activated caspase-3, a key executioner of apoptosis.[1][11]

Experimental Protocols for Mechanistic Studies

To facilitate further research, this section provides step-by-step protocols for key experiments used to elucidate NFT's mechanisms of action.

Workflow for Investigating Anti-inflammatory Effects

Nitric Oxide (NO) Quantification (Griess Assay)

-

Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

-

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and culture until 80-90% confluent.

-

Treatment: Pre-treat cells with various concentrations of NFT (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

-

Sample Collection: Carefully collect 50 µL of supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

-

Causality: Pre-treatment with NFT allows the compound to enter the cells and engage its molecular targets before the inflammatory cascade is initiated by LPS. The 24-hour incubation provides sufficient time for the transcription and translation of iNOS and subsequent NO production.

Western Blot Analysis for Signaling Proteins (e.g., p-JNK, IκBα)

-

Principle: This technique detects and quantifies specific proteins in a cell lysate to assess the activation state of signaling pathways.

-

Protocol:

-

Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with NFT, then stimulate with LPS for a short duration (e.g., 15-30 minutes for phosphorylation events, 1-2 hours for IκBα degradation).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-JNK, anti-JNK, anti-IκBα, anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin) and total protein (for phosphoproteins).

-

-

Self-Validation: Including both total protein (e.g., JNK) and phosphorylated protein (p-JNK) antibodies is critical. A change in the p-JNK/JNK ratio, rather than just p-JNK levels, confirms specific inhibition of phosphorylation without affecting the overall protein expression. β-actin serves as a loading control to ensure equal protein amounts were analyzed.

Data Summary

The following table summarizes key quantitative data reported for N-trans-Feruloyltyramine in the literature.

| Parameter | Assay/Cell Line | Result | Reference |

| Anti-inflammatory Activity | |||

| NO Production IC₅₀ | LPS-stimulated BV-2 cells | 17.36 µM | [7] |

| Antioxidant Activity | |||

| DPPH Scavenging IC₅₀ | Hydromethanolic fraction | 77.5 ppm | [14] |

| Cytotoxic Activity | |||

| Proliferation Inhibition IC₅₀ | HepG2 cells (liver cancer) | 194 µM | [11][13] |

| Proliferation Inhibition | HeLa cells (cervical cancer) | 72.2% inhibition at 30 µg/ml | [7] |

| Proliferation Inhibition | L929 cells (fibroblast) | 22% inhibition at 30 µg/ml | [7] |

Conclusion and Future Directions

N-trans-Feruloyltyramine is a multi-target bioactive compound with well-documented anti-inflammatory, antioxidant, and neuroprotective mechanisms. Its ability to potently inhibit the MAPK and NF-κB signaling pathways underscores its therapeutic potential for a range of disorders underpinned by chronic inflammation and oxidative stress.

Future research should focus on:

-

In Vivo Efficacy: Translating the extensive in vitro findings into animal models of inflammatory diseases (e.g., arthritis, colitis) and neurodegeneration (e.g., Alzheimer's, Parkinson's).

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of NFT to optimize dosing and delivery.

-

Target Deconvolution: While its effects on signaling cascades are known, identifying direct binding partners or upstream targets could reveal novel mechanisms. Exploring potential interactions with receptors like TRPV1 or cannabinoid receptors, which are modulated by structurally similar compounds, could be a fruitful avenue.[15][16][17]

-

Clinical Translation: Investigating the safety and efficacy of NFT or NFT-rich extracts in human clinical trials, particularly for conditions like inflammatory bowel disease or as a neuroprotective supplement.[18]

References

-

Yue, L. et al. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways . Chemico-Biological Interactions, 235, 56-62. [Link]

-

de Almeida, A. et al. (2012). N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum . Revista Brasileira de Farmacognosia, 22(1), 219-223. [Link]

-

Jiang, Z. et al. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways . ResearchGate. [Link]

-

Gao, X. et al. (2019). Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells . Food and Chemical Toxicology, 130, 130-141. [Link]

-

This compound | C19H21NO5 | CID 5352115 . PubChem, NIH. [Link]

-

N-trans-Feruloyl-3-methoxytyramine | CAS#:78510-19-7 . Chemsrc. [Link]

-

Effects of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine supplementation in individuals with diarrhea . Bioactive Compounds in Health and Disease. [https://www.b CHD-journal.com/index.php/bchd/article/view/427]([Link] CHD-journal.com/index.php/bchd/article/view/427)

-

TRPV1 - Wikipedia . Wikipedia. [Link]

-

Ashton, C. et al. (2021). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products . Molecules, 26(16), 4873. [Link]

-

Starowicz, K. et al. (2013). Cannabinoids and Pain: New Insights From Old Molecules . Frontiers in Pharmacology, 4, 42. [Link]

-

Ho, K. et al. (2019). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration . International Journal of Molecular Sciences, 20(21), 5348. [Link]

-

Xia, Y. & Li, G. (2011). The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy . Cancer Management and Research, 3, 231–243. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C19H21NO5 | CID 5352115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biorlab.com [biorlab.com]

- 4. N-trans-Feruloyl-3-methoxytyramine | CAS#:78510-19-7 | Chemsrc [chemsrc.com]

- 5. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. TRPV1 - Wikipedia [en.wikipedia.org]

- 16. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Cannabinoids and Pain: New Insights From Old Molecules [frontiersin.org]

- 18. ffhdj.com [ffhdj.com]

An In-depth Technical Guide to the In Vitro Cytotoxicity of N-Trans-Feruloylmethoxytyramine on Cancer Cells

Foreword

The exploration of natural compounds for novel anticancer therapeutics is a cornerstone of modern drug discovery. Among the vast chemical diversity offered by nature, phenolic compounds derived from plants have garnered significant attention for their potential to modulate cellular pathways implicated in carcinogenesis. N-Trans-Feruloylmethoxytyramine, a hydroxycinnamic acid amide, represents a promising candidate within this class of molecules. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the in vitro cytotoxic effects of this compound on cancer cells. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between experimental design and mechanistic discovery, empowering researchers to conduct robust and insightful investigations.

Introduction to this compound

This compound, with the IUPAC name (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide, is a natural alkaloid that has been identified in various plant species.[][2] Its structure is characterized by two methoxyphenolic rings linked by an amide bond, a feature it shares with other bioactive phenolic compounds. The existing body of research, though nascent, suggests that this compound and structurally related compounds possess a range of biological activities, including antioxidant and anti-inflammatory properties.[] Preliminary studies have indicated a potential for cytotoxic activity against certain cancer cell lines, warranting a more in-depth and systematic evaluation of its anticancer properties.[3]

Foundational Principles of In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of any compound is to determine its cytotoxicity—its ability to kill cancer cells. This is typically achieved through a series of in vitro assays that measure cell viability and proliferation after exposure to the compound. The choice of cancer cell lines is critical and should ideally represent a diverse range of cancer types to ascertain the compound's spectrum of activity.

Preliminary Cytotoxicity Screening: A Tiered Approach

A tiered approach to cytotoxicity screening allows for an efficient allocation of resources. Initial broad screening against a panel of cancer cell lines can identify sensitive and resistant lines, guiding further mechanistic studies.

Table 1: Reported In Vitro Activity of this compound and a Structurally Related Compound

| Compound | Cancer Cell Line | Assay | Result | Reference |

| This compound | HeLa (Cervical Cancer) | Not specified | 72.2% inhibition at 30 µg/mL | [3][4] |

| This compound | HT-1080 (Fibrosarcoma) | Not specified | Inactive | [] |

| This compound | SNU-638 (Stomach Adenocarcinoma) | Not specified | Inactive | [] |

| N-trans-feruloyltyramine | HepG2 (Hepatocellular Carcinoma) | MTT Assay | IC50: 194 ± 0.894 µM | [5][6] |

The limited data available suggests that the cytotoxic effects of this compound are likely cell-line specific. This underscores the importance of a comprehensive screening strategy.

Core Experimental Protocols for Cytotoxicity Evaluation

The following protocols are presented as a self-validating system, where each step is designed to ensure the reliability and reproducibility of the results.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release from control cells lysed with a detergent.

Sources

- 2. This compound | C19H21NO5 | CID 5352115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-trans-Feruloyl-3-methoxytyramine | CAS#:78510-19-7 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antioxidant Potential of N-Trans-Feruloylmethoxytyramine

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. This has propelled the search for potent, naturally derived antioxidants capable of mitigating cellular damage. N-Trans-Feruloylmethoxytyramine, a phenylpropanoid amide alkaloid found in various plant species, has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of its antioxidant potential, intended for researchers, scientists, and drug development professionals. We will delve into its chemical characteristics, dissect its multifaceted mechanisms of action, present detailed protocols for its evaluation, and discuss its therapeutic implications. The narrative synthesizes technical data with field-proven insights, grounding all claims in authoritative scientific literature to provide a robust and actionable resource for the scientific community.

Introduction to this compound

This compound, also known as Moupinamide, is a naturally occurring bioactive compound. It belongs to the alkaloid class of natural products and is structurally an amide formed from ferulic acid and methoxytyramine.[1] This compound has been isolated from various plant sources, including Goji berry (Lycium barbarum) and black pepper (Piper nigrum).[2] Its chemical architecture, featuring phenolic hydroxyl groups and a conjugated system, intrinsically suggests antioxidant capabilities. The growing body of evidence confirms that this compound is a potent antioxidant that can ameliorate intracellular ROS and reduce apoptosis, making it a promising candidate for further investigation in oxidative stress-related diseases.[3][4]

Chemical Profile and Structure-Activity Relationship

The antioxidant capacity of a phenolic compound is intimately linked to its molecular structure. Key features of this compound, such as the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings, are critical determinants of its radical-scavenging and cytoprotective effects.

The ferulic acid moiety contains a phenolic hydroxyl group that can readily donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical that is delocalized across the aromatic ring and the adjacent double bond. This resonance stabilization is a cornerstone of its antioxidant efficacy.

Caption: Chemical Structure of this compound.[1]

Mechanisms of Antioxidant Action

The protective effects of this compound against oxidative stress are not limited to direct radical quenching. It engages with cellular machinery to bolster endogenous antioxidant defenses and mitigate the downstream consequences of oxidative damage.

Direct Radical Scavenging

Like many phenolic compounds, this compound can directly interact with and neutralize a variety of reactive oxygen and nitrogen species (ROS/RNS). This activity is foundational to its protective effects and can be quantitatively measured using assays like DPPH and ABTS, which will be detailed in Section 4.0.

Modulation of the Nrf2-ARE Signaling Pathway

A sophisticated antioxidant defense mechanism within cells is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Upon exposure to oxidative stress or electrophilic activators, Keap1 undergoes a conformational change, releasing Nrf2.[5] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[6] This binding event initiates the transcription of a suite of protective proteins, including detoxifying enzymes (e.g., NQO1) and antioxidant proteins like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[7][8]

While direct studies on this compound's effect on Nrf2 are emerging, many structurally related phenolic compounds are known potent activators of this pathway.[6] It is a highly plausible and critical mechanism contributing to its overall antioxidant profile.

Caption: The Nrf2-Keap1 signaling pathway activation mechanism.

Protection of Cellular Components

Oxidative stress is a potent trigger of apoptosis (programmed cell death). This compound has been shown to protect cells by modulating key apoptotic proteins. Specifically, it can significantly reduce the levels of the pro-apoptotic protein Bax and activated caspase-3 in cells challenged with hydrogen peroxide (H₂O₂).[2][4] Furthermore, it helps to maintain the integrity of mitochondria, the primary site of cellular ROS production, thereby preventing the release of apoptotic factors and preserving cellular energy metabolism.[9]

In Vitro Evaluation of Antioxidant Potential

A single assay is insufficient to capture the diverse mechanisms of antioxidant action. Therefore, a multi-assay approach is mandated for a comprehensive assessment. We recommend a workflow that progresses from simple, high-throughput chemical assays to more complex, biologically relevant cell-based models.

Data Presentation: Antioxidant Activity

The following table summarizes reported antioxidant activities. It is critical to note that much of the publicly available quantitative data pertains to the closely related analog, N-trans-feruloyltyramine. These values serve as a valuable reference point, though direct testing of this compound is essential for precise characterization.

| Assay | Compound | Result Type | Value | Reference Compound | Reference Value | Source |

| DPPH Radical Scavenging | N-trans-feruloyltyramine | IC₅₀ | 33.2 ± 0.14 µM | Trolox | Not Reported | [10] |

| DPPH Radical Scavenging | Hydromethanolic fraction containing N-trans-feruloyltyramine | IC₅₀ | 77.5 ppm | Catechin | 8.25 ppm | [10][11] |

| Cellular Antioxidant Activity | N-trans-feruloyltyramine | Inhibition of Proliferation (HepG2 cells) | IC₅₀: 194 µM | - | - | [4][9][10] |

| ABTS Radical Scavenging | N-trans-Caffeoyldopamine (related amide) | IC₅₀ | 0.24 µM | - | - | [12] |

Experimental Protocols: Chemical Assays

Principle: DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically at ~517 nm.[13]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[13]

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions (e.g., 1, 10, 50, 100, 250 µg/mL). A standard antioxidant like Ascorbic Acid or Trolox should be prepared similarly.[13]

-

Reaction: In a 96-well microplate, add 50 µL of each sample dilution or standard to triplicate wells. Add 150 µL of the DPPH solution to each well. For the control (A₀), add 50 µL of the solvent instead of the sample.

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13]

-

Measurement: Read the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[13]

-

Data Analysis: Plot the % inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Principle: ABTS is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants that can donate a hydrogen atom or an electron reduce the ABTS•+, causing decolorization. The change in absorbance is measured at ~734 nm.[14]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[14]

-

Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

-

Sample Preparation: Prepare serial dilutions of this compound and a standard (e.g., Trolox) as described for the DPPH assay.

-

Reaction: In a 96-well plate, add 10 µL of each sample dilution to triplicate wells. Add 190 µL of the ABTS•+ working solution.

-

Incubation: Incubate the plate at room temperature for 6-10 minutes in the dark.[15]

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

Principle: This assay is more biologically relevant as it measures antioxidant activity within a cellular environment, accounting for cell uptake and metabolism.[16] It uses a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). Antioxidants prevent the formation of DCF.[16][17]

Step-by-Step Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells into a 96-well black, clear-bottom plate at an appropriate density (e.g., 6 x 10⁴ cells/well) and allow them to adhere for 24 hours.[16]

-

Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing various concentrations of this compound (or a standard like Quercetin) for 1-3 hours.[4]

-

Loading the Probe: Remove the treatment medium, wash with PBS, and add 100 µL of medium containing 25 µM DCFH-DA. Incubate for 60 minutes.

-

Inducing Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA (%) = 100 - [(AUC_sample / AUC_control) * 100]

Caption: Recommended workflow for in vitro antioxidant evaluation.

In Vivo Assessment Strategies

Positive in vitro results provide the justification for advancing to more complex and physiologically relevant in vivo models. These studies are crucial for understanding the bioavailability, metabolism, and efficacy of this compound in a whole organism.

A common approach involves using an animal model where oxidative stress is chemically induced. For instance, carbon tetrachloride (CCl₄) is widely used to induce acute liver injury in rodents, a process heavily mediated by free radical damage.[18]

General In Vivo Study Design:

-

Acclimatization: Laboratory animals (e.g., mice or rats) are acclimatized for at least one week.

-

Grouping: Animals are randomly divided into groups:

-

Normal Control (vehicle only)

-

Toxic Control (vehicle + CCl₄)

-

Positive Control (known antioxidant like Vitamin E + CCl₄)

-

Test Groups (various doses of this compound + CCl₄)

-

-

Dosing: The test compound and positive control are administered (e.g., via oral gavage) for a set period (e.g., 7-14 days) prior to and sometimes after the CCl₄ challenge.

-

Induction of Oxidative Stress: A single dose of CCl₄ (typically diluted in olive oil) is administered intraperitoneally.

-

Sample Collection: 24 hours after CCl₄ administration, animals are euthanized. Blood and liver tissue are collected for analysis.

-

Biomarker Analysis:

-

Serum: Analyze for liver damage markers (ALT, AST).

-

Liver Homogenate: Measure levels of key antioxidant enzymes (SOD, CAT, GSH) and markers of lipid peroxidation (malondialdehyde, MDA).[18]

-

Histopathology: Examine liver tissue sections for signs of necrosis, inflammation, and other CCl₄-induced damage.

-

Successful outcomes, such as the restoration of antioxidant enzyme levels and a reduction in MDA and liver damage, would provide strong evidence of in vivo antioxidant efficacy.[18]

Therapeutic Implications and Future Directions

The potent antioxidant and cytoprotective properties of this compound position it as a compelling candidate for therapeutic development across several domains:

-

Neurodegenerative Diseases: By reducing ROS and apoptosis in neuronal cells, it has potential applications in diseases like Alzheimer's and Parkinson's, which are characterized by significant oxidative stress.[2][3]

-

Cancer Research: It has demonstrated selective cytotoxic effects, inhibiting the proliferation of liver cancer cells (HepG2) while protecting normal liver cells (L02) from oxidative damage.[2][9] This dual action is highly desirable in oncology.

-

Metabolic Diseases: Its ability to maintain mitochondrial integrity suggests it could be beneficial in conditions like Non-Alcoholic Fatty Liver Disease (NAFLD).[2]

Future research should focus on:

-

Confirming Nrf2 Activation: Conducting experiments (e.g., Western blot for Nrf2 nuclear translocation, qPCR for HO-1 and NQO1 gene expression) to definitively establish this compound as an Nrf2 activator.

-

Pharmacokinetics and Bioavailability: Performing ADME (absorption, distribution, metabolism, and excretion) studies to understand its behavior in vivo.

-

Chronic Disease Models: Evaluating its long-term efficacy and safety in chronic animal models of neurodegeneration, cancer, and metabolic syndrome.

Conclusion

This compound is a promising natural antioxidant with a scientifically validated basis for its protective effects. Its ability to not only scavenge free radicals directly but also to potentially activate endogenous defense pathways like Nrf2, all while mitigating apoptosis and mitochondrial dysfunction, underscores its significant therapeutic potential. The experimental frameworks and protocols detailed in this guide provide a robust foundation for researchers to further explore and harness the capabilities of this remarkable compound in the ongoing fight against oxidative stress-related diseases.

References

-

Gao, X., et al. (2019). Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. Food and Chemical Toxicology, 130, 130-141. [Link]

-

de Almeida, A.C.S., et al. (2014). N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum. Revista Brasileira de Farmacognosia, 24(4), 410-414. [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

-